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molecular formula C11H13NO2 B8323093 5,6,7,8-Tetrahydro-2-methyl-3-quinolinecarboxylic acid

5,6,7,8-Tetrahydro-2-methyl-3-quinolinecarboxylic acid

Cat. No. B8323093
M. Wt: 191.23 g/mol
InChI Key: RFSBNCKARSJRRZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04576949

Procedure details

A solution of 5,6,7,8-tetrahydro-2-methyl-3-quinolinecarboxylic acid ethyl ester (1.6 g) in methanol (25 ml) is treated with N sodium hydroxide (8 ml) and heated at reflux temperature for 4 hours. The solution is concentrated, diluted with water and the solution is extracted with ethyl acetate. The washed extract is dried and evaporated to a viscous residue which crystallizes after trituration with ether. Recrystallization of the product (0.119 g) from methanol-ethyl acetate solution gives pure 5,6,7,8-tetrahydro-2-methyl-3-quinolinecarboxylic acid, m.p. 196° C.-197° C.
Quantity
1.6 g
Type
reactant
Reaction Step One
Quantity
8 mL
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
C([O:3][C:4]([C:6]1[C:7]([CH3:16])=[N:8][C:9]2[CH2:10][CH2:11][CH2:12][CH2:13][C:14]=2[CH:15]=1)=[O:5])C.[OH-].[Na+]>CO>[CH3:16][C:7]1[C:6]([C:4]([OH:5])=[O:3])=[CH:15][C:14]2[CH2:13][CH2:12][CH2:11][CH2:10][C:9]=2[N:8]=1 |f:1.2|

Inputs

Step One
Name
Quantity
1.6 g
Type
reactant
Smiles
C(C)OC(=O)C=1C(=NC=2CCCCC2C1)C
Name
Quantity
8 mL
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
25 mL
Type
solvent
Smiles
CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux temperature for 4 hours
Duration
4 h
CONCENTRATION
Type
CONCENTRATION
Details
The solution is concentrated
ADDITION
Type
ADDITION
Details
diluted with water
EXTRACTION
Type
EXTRACTION
Details
the solution is extracted with ethyl acetate
EXTRACTION
Type
EXTRACTION
Details
The washed extract
CUSTOM
Type
CUSTOM
Details
is dried
CUSTOM
Type
CUSTOM
Details
evaporated to a viscous residue which
CUSTOM
Type
CUSTOM
Details
crystallizes after trituration with ether
CUSTOM
Type
CUSTOM
Details
Recrystallization of the product (0.119 g) from methanol-ethyl acetate solution

Outcomes

Product
Name
Type
product
Smiles
CC1=NC=2CCCCC2C=C1C(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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